molecular formula C34H44O20 B3028121 Ghesperidin CAS No. 161713-86-6

Ghesperidin

Cat. No. B3028121
CAS RN: 161713-86-6
M. Wt: 772.7 g/mol
InChI Key: IMMBLRJLSYJQIZ-RBWYFKFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hesperidin is a flavanone glycoside predominantly found in citrus fruits, particularly in the rinds. It is recognized for its wide array of pharmacological effects, including antioxidant, anti-inflammatory, antihypercholesterolemic, and anticarcinogenic properties . Hesperidin and its aglycone form, hesperetin, have been the subject of numerous studies due to their potential health benefits .

Synthesis Analysis

While hesperidin is naturally occurring, its bioavailability is relatively low. To improve this, derivatives such as α-monoglucosyl hesperidin (αGH) have been synthesized, which have shown to possess enhanced solubility and bioavailability . The synthesis of such derivatives is crucial for improving the therapeutic potential of hesperidin.

Molecular Structure Analysis

Hesperidin's molecular structure consists of a flavanone backbone linked to a rutinoside (disaccharide) moiety. This structure is responsible for its biological activities and also influences its solubility and absorption characteristics . The conjugated metabolites of hesperidin, such as hesperetin-glucuronides and sulfoglucuronides, have been identified and quantified, providing insights into its metabolism .

Chemical Reactions Analysis

Hesperidin undergoes various chemical reactions during metabolism, including glucuronidation and sulfoglucuronidation. These reactions lead to the formation of metabolites that are more water-soluble and can be detected in plasma after oral administration . The transformation of hesperidin into its metabolites is a key aspect of its biological efficacy.

Physical and Chemical Properties Analysis

Hesperidin is known for its low water solubility, which poses challenges for its bioavailability and therapeutic use. However, its stability and biological activities, such as antioxidant and antimicrobial effects, make it a valuable compound for the food and pharmaceutical industries . The extraction of hesperidin from citrus by-products is an area of active research, aiming to utilize this bioflavonoid effectively .

Case Studies and Clinical Relevance

Several in vitro and in vivo studies have demonstrated the therapeutic effects of hesperidin in various diseases. For instance, hesperidin has shown to exert protective effects against hydrogen peroxide-induced cell damage in hepatic cells by upregulating heme oxygenase-1 and activating the ERK/Nrf2 signaling pathway . Additionally, hesperidin has been reported to protect against chemically induced hepatocarcinogenesis through modulation of Nrf2/ARE/HO-1, PPARγ, and TGF-β1/Smad3 signaling, highlighting its potential as a chemopreventive agent . Furthermore, hesperidin's anti-invasive properties in cancer have been linked to the suppression of activator protein 1 and nuclear factor-kappaB in human hepatocellular carcinoma cells . Clinical trials have also indicated the beneficial effects of hesperidin and its aglycone hesperetin in the treatment of heart failure, myocardial ischemia, hypertension, diabetes, and dyslipidemia .

Scientific Research Applications

Anticancer Properties

Hesperidin, a flavanone class of flavonoids, demonstrates significant anticancer effects. It has been found to possess anti-oxidant and anti-inflammatory activities, which contribute to its role in cancer prevention and treatment. Hesperidin interacts with various cellular targets, inhibiting cancer cell proliferation through apoptosis and cell cycle arrest. It also plays a role in inhibiting tumor cell metastasis, angiogenesis, and reversing drug resistance in cancer cells, making it a promising candidate for use in combination with existing anti-cancer drugs (Aggarwal et al., 2020).

Antioxidant and Anticancer Activity

Hesperidin isolated from the peel of Citrus sinensis L. shows notable antioxidant capacity and pronounced anticancer activity against various human carcinoma cell lines. As an antioxidant, hesperidin's capacity reached 36%, demonstrating its efficacy in this role. The study also found hesperidin to exhibit significant anticancer activities against larynx, cervix, breast, and liver carcinoma cell lines (Al-Ashaal & El-Sheltawy, 2011).

Neuroprotective Effects

Hesperidin has been studied for its efficacy against biochemical disorders in the cerebral hemispheres of irradiated rats. It demonstrates an ability to attenuate oxidative stress and alterations in monoamines, indicative of its neuroprotective capabilities. Additionally, hesperidin treatment showed significant attenuation of oxidative stress and mitochondrial damage in the cerebral hemispheres of irradiated rats (Said et al., 2012).

Pharmacological Properties

Hesperidin's deficiency in the diet has been linked with abnormal capillary leakiness and associated pains, such as aches and night leg cramps. Its abundant presence in citrus fruits and the absence of observed toxicity with normal intake underline its pharmacological importance (Garg et al., 2001).

Health-Promoting Effects

Investigations into the health-promoting effects of hesperidin have revealed its potential therapeutic impacts on various diseases such as neurological disorders, psychiatric disorders, and cardiovascular diseases. These effects are attributed to its anti-inflammatory, antioxidant, lipid-lowering, and insulin-sensitizing properties (Li & Schluesener, 2017).

Radioprotective Effects

Hesperidin has been shown to exhibit radioprotective effects, particularly in reducing apoptosis in rat peripheral blood lymphocytes after gamma radiation. This reduction in apoptosis is attributed to changes in the expression levels of apoptotic genes such as bax and bcl-2 (Fardid et al., 2016).

Liver Protection

Hesperidin demonstrates protective effects against chemically induced hepatocarcinogenesis. It modulates signaling pathways such as Nrf2/ARE/HO-1, PPARγ, and TGF-β1/Smad3, playing a crucial role in suppressing oxidative stress, inflammation, and liver damage in rats (Mahmoud et al., 2017).

Mechanism of Action

Target of Action

Hesperidin, a bioflavonoid found in a variety of nutritional supplements, is known to have various beneficial effects on blood vessel disorders and other conditions . It primarily targets the Aurora kinase B in humans . Aurora kinase B plays a crucial role in the regulation of the cell cycle, particularly during mitosis .

Mode of Action

Hesperidin interacts with its targets by reducing or inhibiting the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reducing microsomal triglyceride transfer protein (MTP) activity . It also seems to upregulate the LDL receptor . This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

Hesperidin can inhibit transcription factors or regulatory enzymes essential for controlling inflammation-linked mediators, including nuclear factor-kappa B (NF-κB), Inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) . It also activates the cellular protective machinery, including nuclear factor-erythroid-2-related factor-2 and heme-oxygenase-1, which are central to cell survival against oxidative stress .

Pharmacokinetics (ADME)

Hesperidin’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . Therefore, a viable strategy for improving hesperidin oral bioavailability is the development of nanoscale drug carriers .

Result of Action

Hesperidin exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It also has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of hesperidin . Soil environmental stresses, such as salt stress, water scarcity, heavy metal, and nutrition deficiency, influence the accumulation of secondary metabolism in medical plants . Therefore, these factors can potentially affect the concentration and efficacy of hesperidin in citrus fruits, its primary source.

Safety and Hazards

Caution is urged in its use in pregnancy or when breastfeeding, bleeding or blood clotting disorders, and allergy or intolerance to flavonoids. Hesperidin may interact with prescription drugs, such as blood thinners, blood pressure-lowering drugs (including calcium channel blockers), and certain anticancer drugs .

Future Directions

The results may provide a deeper insight into the mechanisms of Hesperidin and shows the gaps in our knowledge about Hesperidin . The findings drawn from this research may contribute to a more comprehensive understanding of the anticancer effects of Hesperidin and thus facilitate the future development of glioblastoma treatment .

properties

IUPAC Name

(2S)-7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O20/c1-11-23(39)25(41)28(44)32(49-11)48-10-21-31(54-34-29(45)26(42)24(40)20(9-35)52-34)27(43)30(46)33(53-21)50-13-6-15(37)22-16(38)8-18(51-19(22)7-13)12-3-4-17(47-2)14(36)5-12/h3-7,11,18,20-21,23-37,39-46H,8-10H2,1-2H3/t11-,18-,20+,21+,23-,24+,25+,26-,27+,28+,29+,30+,31+,32+,33+,34+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMBLRJLSYJQIZ-RBWYFKFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.